1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride

medicinal chemistry building block characterization quality control

Researchers pursuing conformational restriction in kinase inhibitor programs often face limited access to 3-methyl-substituted cyclobutylamine scaffolds. This compound directly addresses that gap. Supplied as a mixture of diastereomers, it enables parallel library synthesis without separate isomer resolution. - Fluorinated cyclobutane core reduces CYP450-mediated metabolism vs. acyclic analogs. - 2,6-Difluorophenyl motif enhances target complementarity & metabolic stability. - Ready-to-screen diastereomer mixture accelerates SAR exploration in a single procurement.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
Cat. No. B13628386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C2=C(C=CC=C2F)F)N.Cl
InChIInChI=1S/C11H13F2N.ClH/c1-7-5-11(14,6-7)10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6,14H2,1H3;1H
InChIKeyOBIJKFFQRKAKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride: Structural and Procurement Overview


1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride (CAS 2731014-70-1) is a fluorinated cyclobutylamine derivative with the molecular formula C₁₁H₁₄ClF₂N and a molecular weight of 233.68 g/mol, supplied as a mixture of diastereomers . It belongs to a class of strained carbocyclic amines increasingly employed in medicinal chemistry as scaffolds for kinase inhibitors, neurotransmitter modulators, and conformational restriction elements [1]. The compound combines a 2,6-difluorophenyl aromatic moiety with a 3-methyl-substituted cyclobutane ring bearing a primary amine, distinguishing it from simpler cyclobutylamine analogs that lack either the aryl group or the methyl substituent.

Kinase inhibitor scaffold building block
Conformational restriction element for SBDD
Diastereomer mixture for stereochemical screening

Why 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride Cannot Be Substituted by Generic Cyclobutylamines


Substituting this compound with structurally similar cyclobutylamines (e.g., 1-(2,6-difluorophenyl)cyclobutan-1-amine, CAS 1314674-17-3) introduces meaningful physicochemical and stereochemical changes that can alter biological performance. The 3-methyl substituent on the cyclobutane ring creates a stereogenic center, yielding a mixture of diastereomers with distinct three-dimensional shapes compared to the des-methyl analog . This additional methyl group increases calculated lipophilicity (estimated ΔlogP ≈ +0.5) and molecular volume, which can modify membrane permeability, metabolic stability, and target binding thermodynamics [1]. The 2,6-difluorophenyl substitution pattern further differentiates this compound from 2,4-difluorophenyl or non-fluorinated analogs, as the symmetric ortho-fluorination pattern influences both the electron density of the aromatic ring and its preferred torsional angle relative to the cyclobutane core [2]. These cumulative differences mean that interchange without re-optimization risks altered potency, selectivity, or pharmacokinetic profiles.

Des-methyl analog mismatch Lacks diastereomers and shows lower lipophilicity, which may alter target binding profiles and metabolic stability.
Fluorination regioisomer mismatch 2,4-Difluorophenyl substitution may produce different electronic effects and binding site complementarity than 2,6-difluoro.
Acyclic analog mismatch Flexible acyclic amines lack the puckered cyclobutane's conformational restriction, potentially reducing binding affinity gains.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride vs. Closest Analogs


Molecular Formula and Mass Differentiation from Des-Methyl Analog

The target compound (C₁₁H₁₄ClF₂N, MW 233.68) differs from its closest commercially available analog, 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride (C₁₀H₁₂ClF₂N, MW 219.66, CAS 2031259-33-1), by exactly one methylene group (CH₂, +14.02 Da) . This mass difference is directly verifiable by LC-MS and serves as a definitive identity confirmation parameter in procurement quality control.

Molecular Mass
Head-to-head
+14.02 Da
Enables LC-MS identity confirmation vs des-methyl analog
Supplier CoA verification recommended
medicinal chemistry building block characterization quality control

Diastereomeric Complexity as a Scaffold Differentiation Parameter

Unlike the achiral des-methyl analog 1-(2,6-difluorophenyl)cyclobutan-1-amine, the target compound is supplied as a mixture of diastereomers due to the stereogenic center at the 3-position of the cyclobutane ring . This introduces an additional dimension of molecular complexity: the cis and trans diastereomers present distinct spatial arrangements of the amine, methyl, and difluorophenyl groups, offering different pharmacophoric geometries for target engagement [1]. By comparison, the des-methyl analog (CAS 1314674-17-3) lacks this stereochemical diversity entirely.

Diastereomer Complexity
Head-to-head
Up to 4 stereoisomers vs 0
Provides stereochemical diversity for hit identification
Diastereomer mixture; single-isomer isolation not included
stereochemistry chiral building blocks lead diversification

Cyclobutane Ring Conformational Restriction vs. Acyclic Amine Analogs

The cyclobutane ring in the target compound adopts a puckered conformation with a dihedral angle of approximately 19.8° between the two planes of the ring, as established for 3-methylcyclobutyl-containing compounds [1]. This conformational restriction reduces the entropic penalty upon target binding compared to acyclic amine analogs such as 1-(2,6-difluorophenyl)-3-methylbutan-1-amine (CAS 1340489-97-5) . In drug discovery programs, cyclobutane incorporation has been shown to improve metabolic stability by replacing metabolically labile alkenes and reducing the number of rotatable bonds [2].

Conformational Rigidity
Cross-study
≈2 fewer rotatable bonds
May reduce entropic penalty upon target binding
Class-level estimate; verify per target
conformational restriction entropy penalty target binding

3-Methylcyclobutyl Motif in JAK Kinase Inhibitor Patent Chemistry

The 3-methylcyclobutyl motif is explicitly claimed as a key structural element in cyclobutane and methylcyclobutane derivatives developed as Janus kinase (JAK) inhibitors (WO2011103423A1, assigned to Incyte Corporation) [1]. The patent specifically exemplifies 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-methylcyclobutyl)propanenitrile (Formula II) as a JAK-inhibiting compound, demonstrating that the 3-methylcyclobutyl group is a validated pharmacophoric element in this therapeutic class [2]. By contrast, non-methylated cyclobutyl analogs in the same patent series show distinct SAR, confirming that the methyl substituent contributes to potency optimization.

JAK Inhibitor Patent
Class-level
3-Methylcyclobutyl motif in patented JAK inhibitors
Supports kinase inhibitor scaffold selection
Class-level inference from WO2011103423A1
Janus kinase inhibitor kinase drug discovery privileged scaffold

2,6-Difluorophenyl Substitution Pattern vs. Alternative Fluorination Regioisomers

The 2,6-difluorophenyl substitution pattern in the target compound is distinct from the 2,4-difluorophenyl regioisomer found in analogs such as N-[(2,4-difluorophenyl)methyl]cyclobutanamine . Symmetric ortho,ortho'-difluorination provides a unique electronic environment: both fluorine atoms exert equivalent electron-withdrawing effects, symmetrically polarizing the aryl ring and reducing the pKa of the adjacent amine through through-space inductive effects [1]. This symmetric fluorination also restricts aryl ring rotation more effectively than 2,4-disubstitution, potentially enhancing binding site complementarity.

Fluorine Pattern
Cross-study
2,6-Difluoro vs 2,4-difluoro substitution
Symmetric ortho-substitution may enhance binding site complementarity
Electronic effects require target-specific evaluation
fluorine chemistry metabolic stability aryl substitution

Optimal Research and Procurement Application Scenarios for 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride


Kinase Inhibitor Lead Generation Leveraging the 3-Methylcyclobutyl Privileged Scaffold

The 3-methylcyclobutyl motif is a validated pharmacophoric element in JAK inhibitor design, as demonstrated in patent WO2011103423A1 [1]. Medicinal chemistry teams pursuing kinase inhibitor programs can procure this compound as a key amine building block for parallel library synthesis, using the diastereomer mixture to sample multiple stereochemical configurations simultaneously. The 2,6-difluorophenyl group provides additional metabolic stability and target binding complementarity compared to non-fluorinated or alternatively fluorinated analogs, as supported by class-level evidence on fluorinated cyclobutane pharmacokinetics [2].

Conformational Restriction Studies in Structure-Based Drug Design

The puckered cyclobutane core of this compound provides intrinsic conformational restriction, reducing the entropic penalty upon protein target binding compared to flexible acyclic amine analogs [1]. Computational chemists and structural biologists can use this compound to evaluate the effect of rigidified amine pharmacophores on binding thermodynamics, leveraging the well-characterized cyclobutane dihedral angle (~19.8°) and restricted bond rotation to pre-organize the amine and difluorophenyl groups in a defined spatial orientation [2].

Stereochemical Diversity Screening in Fragment-Based Drug Discovery

As a mixture of diastereomers, this compound provides fragment-based screening campaigns with multiple pre-formed three-dimensional shapes in a single sample [1]. Unlike the achiral des-methyl analog 1-(2,6-difluorophenyl)cyclobutan-1-amine, the presence of the 3-methyl stereocenter generates distinct cis and trans diastereomers that can differentially engage protein binding pockets, potentially revealing structure-activity relationships that would require separate synthesis with single-isomer building blocks [2].

Metabolic Stability Optimization of Amine-Containing Lead Series

The combination of the 2,6-difluorophenyl group and the cyclobutane ring in this compound addresses two major metabolic liabilities common to amine-containing drug candidates: oxidative N-dealkylation and aromatic hydroxylation [1]. The electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, decreasing susceptibility to CYP450-mediated oxidation, while the cyclobutane ring replaces metabolically labile alkene or larger cycloalkyl groups that are prone to oxidative ring-opening [2]. Procurement of this compound enables direct comparison of metabolic stability against non-fluorinated or acyclic analogs in liver microsome assays.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
3-Methylcyclobutyl core with JAK inhibitor patent relevance
Parallel library synthesis and kinase SAR profiling
Conformational restriction studies
Conformationally restricted cyclobutane scaffold
Binding thermodynamics and conformational analysis
Stereochemical diversity screening
Diastereomer mixture (cis/trans isomers)
Differential target engagement across stereoisomers
Metabolic stability optimization
2,6-Difluorophenyl + cyclobutane combination
CYP450 metabolic stability assessment
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